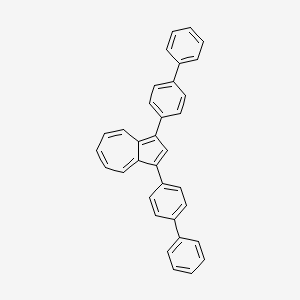
1,3-Bis(4-phenylphenyl)azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-phenylphenyl)azulene is a compound belonging to the azulene family, which is known for its unique non-benzenoid aromatic structure Azulene itself is a hydrocarbon with a fused five-membered and seven-membered ring system, exhibiting a deep blue color
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(4-phenylphenyl)azulene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a halogenated azulene derivative with a phenylboronic acid under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-phenylphenyl)azulene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the azulene ring, it readily undergoes electrophilic substitution reactions at the 1 and 3 positions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with bromine would yield brominated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-phenylphenyl)azulene has several applications in scientific research:
Organic Electronics: Its unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Optoelectronic Materials: The compound’s ability to absorb and emit light in the visible region makes it useful in the development of optoelectronic devices.
Chemical Sensors: Its sensitivity to various chemical environments allows it to be used in sensor applications.
Pharmaceuticals: Azulene derivatives have shown potential in pharmaceutical applications due to their biological activity.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-phenylphenyl)azulene is primarily related to its electronic structure. The compound’s unique π-conjugated system allows for efficient electron transfer and interaction with various molecular targets. This can lead to changes in the electronic properties of the target molecules, influencing their behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound, known for its deep blue color and unique electronic properties.
1,3-Diphenylazulene: Similar in structure but with phenyl groups directly attached to the azulene ring.
Naphthalene: An isomer of azulene with a benzenoid structure, lacking the unique electronic properties of azulene.
Uniqueness
1,3-Bis(4-phenylphenyl)azulene stands out due to the presence of phenyl groups at the 1 and 3 positions, which enhance its stability and electronic properties. This makes it particularly useful in applications requiring efficient electron transfer and light absorption .
Eigenschaften
CAS-Nummer |
881404-03-1 |
|---|---|
Molekularformel |
C34H24 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
1,3-bis(4-phenylphenyl)azulene |
InChI |
InChI=1S/C34H24/c1-4-10-25(11-5-1)27-16-20-29(21-17-27)33-24-34(32-15-9-3-8-14-31(32)33)30-22-18-28(19-23-30)26-12-6-2-7-13-26/h1-24H |
InChI-Schlüssel |
CNKHMIVGBRCXNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C4C3=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


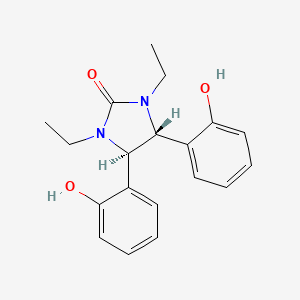
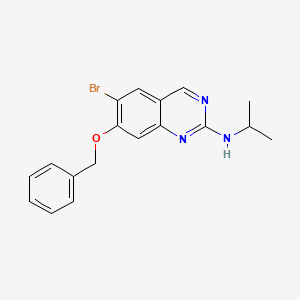
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
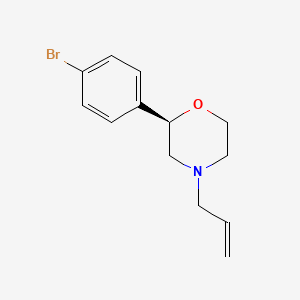
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
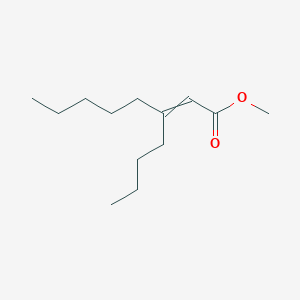
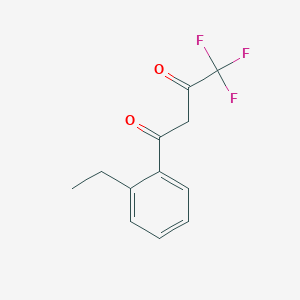
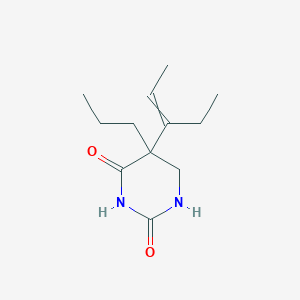
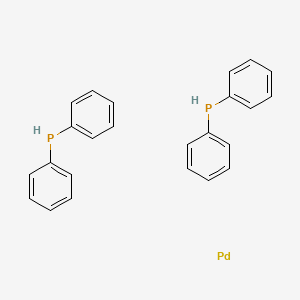
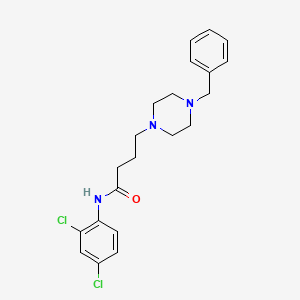

![4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B14196000.png)
